![molecular formula C26H20BrN3OS B300936 5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300936.png)
5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential medicinal properties. This compound belongs to the thiazolidinone class of compounds and has been shown to possess several biological activities.
Wirkmechanismus
The mechanism of action of 5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various enzymes and proteins.
Biochemical and Physiological Effects:
Studies have shown that 5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one can inhibit the growth of various bacterial and fungal strains. This compound has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one in lab experiments is its broad spectrum antimicrobial activity. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize the use of this compound in various applications.
Zukünftige Richtungen
1. Investigate the potential of 5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one as a novel anticancer agent.
2. Study the mechanism of action of this compound to optimize its use in various applications.
3. Investigate the potential of 5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one as an anti-inflammatory agent.
4. Investigate the potential of this compound as a lead compound for the development of new antimicrobial agents.
5. Study the pharmacokinetics of 5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one to optimize its use in clinical applications.
Synthesemethoden
The synthesis of 5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the condensation of 4-bromoaniline and benzyl indole-3-carboxaldehyde in the presence of a catalyst. The resulting intermediate is then reacted with thiosemicarbazide to yield the final product.
Wissenschaftliche Forschungsanwendungen
Several studies have been conducted to investigate the potential medicinal properties of 5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one. This compound has been shown to possess antimicrobial, anti-inflammatory, and anticancer activities.
Eigenschaften
Produktname |
5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one |
---|---|
Molekularformel |
C26H20BrN3OS |
Molekulargewicht |
502.4 g/mol |
IUPAC-Name |
(5Z)-5-[(1-benzylindol-3-yl)methylidene]-2-(4-bromophenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H20BrN3OS/c1-29-25(31)24(32-26(29)28-21-13-11-20(27)12-14-21)15-19-17-30(16-18-7-3-2-4-8-18)23-10-6-5-9-22(19)23/h2-15,17H,16H2,1H3/b24-15-,28-26? |
InChI-Schlüssel |
CMHOAWPOSSWDKR-HOOGSHDOSA-N |
Isomerische SMILES |
CN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)/SC1=NC5=CC=C(C=C5)Br |
SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)SC1=NC5=CC=C(C=C5)Br |
Kanonische SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)SC1=NC5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.